1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene
Overview
Description
The description of a compound typically includes its IUPAC name, other names or synonyms it might be known by, and its CAS registry number. The structure of the compound is also described, often with a diagram.
Synthesis Analysis
This would involve a detailed look at how the compound can be synthesized. This could include the starting materials, the type of reaction, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
Analyzing the molecular structure could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, or reactions under various conditions (such as heat or light).Physical And Chemical Properties Analysis
This could include studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Researchers might also study how these properties change under different conditions.Scientific Research Applications
Catalytic ProcessesRhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes
- The study by Mejía and Togni (2012) explores the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating the compound's utility in synthesizing complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Synthesis and ReactivityMix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt
- Poon and Dudley (2006) describe a methodology utilizing a stable organic salt for converting alcohols into benzyl ethers, showcasing the importance of benzyloxy derivatives in the synthesis of protected alcohols, a fundamental step in complex molecule construction (Poon & Dudley, 2006).
Material Science and Polymer ChemistrySynthesis and Characterization of Novel Fluorine-Containing Polyetherimide
- Yu Xin-hai (2010) details the synthesis of a novel fluorine-containing polyetherimide, highlighting the role of fluorinated aromatic compounds in the development of high-performance materials with applications in electronics and aerospace industries (Yu Xin-hai, 2010).
Advanced Functional MaterialsHyperbranched Conjugated Poly(tetraphenylethene): Synthesis, Aggregation-Induced Emission
- Hu et al. (2012) synthesized a tetraphenylethene-containing polymer demonstrating aggregation-induced emission, a property useful for creating advanced optical materials, sensors, and electronic devices (Hu et al., 2012).
Environmental Sensing and RemovalMetal-Organic Frameworks for Luminescence Sensing and Pesticide Removal
- Zhao et al. (2017) constructed thiophene-based metal-organic frameworks capable of detecting and removing environmental contaminants, showcasing the application of benzyloxy derivatives in environmental remediation and monitoring (Zhao et al., 2017).
Safety And Hazards
Researchers would also need to consider the safety and potential hazards of the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
Finally, researchers might discuss future directions for research on the compound. This could include potential applications, further studies to understand its properties, or modifications that could be made to the compound to enhance its properties or reduce its hazards.
properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGIRGXVFNWKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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